N-(3-chloro-4-fluorophenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
This compound is a structurally complex molecule featuring:
- A pyridazine ring linked via a thioether bond to a 4-methyl-2-(thiophen-2-yl)thiazole moiety. The thiophene and thiazole groups are electron-rich heterocycles known to participate in π-π stacking and hydrogen-bonding interactions, often critical for biological activity .
- The pyridazine-thiazole-thiophene assembly introduces unique steric and electronic properties, distinguishing it from simpler triazole- or pyrimidine-based analogs.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4OS3/c1-11-19(30-20(23-11)16-3-2-8-28-16)15-6-7-18(26-25-15)29-10-17(27)24-12-4-5-14(22)13(21)9-12/h2-9H,10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHZIWPWKAWKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Chlorine and Fluorine Substituents : These halogens can enhance the compound's lipophilicity and reactivity, potentially increasing its interaction with biological targets.
- Thiazole and Pyridazine Moieties : Known for their pharmacological properties, these heterocycles are often associated with antimicrobial and anticancer activities.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and pyridazine rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the pyridazine moiety in the structure of this compound may enhance its antibacterial efficacy due to synergistic effects observed in similar compounds.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | S. aureus | 8 µg/mL |
| Thiazole B | E. coli | 16 µg/mL |
| Target Compound | S. aureus | TBD |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. Research indicates that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . For instance, studies on similar compounds have demonstrated their ability to disrupt cell cycle progression and induce cell death in cancer cell lines.
Case Study: Anticancer Activity Assessment
In a study conducted by Dhumal et al. (2021), several thiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Intercalation : The aromatic nature of the compound may allow it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the N-(halogenated phenyl)-2-(heterocyclic thio)acetamide scaffold but differ in core heterocycles and substituents:
Key Observations :
- Thiazole- and pyrazine-containing compounds (e.g., ) incorporate bulkier substituents (e.g., morpholino, cyclobutylamino), which may influence solubility and target selectivity.
- The pyridazine-thiazole-thiophene system in the target compound introduces a conjugated π-system absent in triazole analogs, possibly enhancing binding to aromatic-rich enzyme pockets .
Physicochemical Properties
Insights :
- Reduced rotatable bonds in thiazole analogs may improve metabolic stability compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
